molecular formula C34H32N6Na2O10S2 B036997 Brilliant Yellow 6G CAS No. 2429-76-7

Brilliant Yellow 6G

Cat. No. B036997
CAS RN: 2429-76-7
M. Wt: 792.7 g/mol
InChI Key: PZXXEYOHLWMJPW-UHFFFAOYSA-N
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Description

Brilliant Yellow 6G, also known as Direct Yellow 4 , is a highly substantive cationic direct dye predominantly used for dyeing paper and board grades . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular formula of Brilliant Yellow 6G is C34H32N6Na2O10S2. It is also known as Acid Yellow 44 and has a molecular weight of 624.55 g/mol .


Physical And Chemical Properties Analysis

Brilliant Yellow 6G is a yellow powder . It is soluble in water, and its aqueous solution is bright green and yellow . The dye content is ≥50% . It has a maximum absorption at 497 nm at 0.1 N in NaOH .

Scientific Research Applications

  • Energy-Saving Coating Applications : A study by Thara et al. (2019) in "Solar Energy Materials and Solar Cells" discusses brilliant yellow colorants with high near-infrared (NIR) reflectance, useful for energy-saving applications in exterior coatings (Thara et al., 2019).

  • Adsorption Capacity : Hu et al. (2013) in "Advanced Materials Research" explored the adsorption capacity of Reactive Light Yellow K-6G, achieving high efficiency with ethylenediamine-modified magnetic chitosan microspheres (Hu et al., 2013).

  • Photocatalytic Degradation : Jia et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" found that nanosized ZnO catalysts can effectively degrade cibacron brilliant yellow 3G-P dye under UV-Vis light (Jia et al., 2016).

  • Pigment Applications : Huang et al. (2018) in "ACS Sustainable Chemistry & Engineering" highlighted the coloring performance and high NIR solar reflectance of Bi1.7RE0.3W0.7Mo0.3O6 pigments, which include brilliant yellow variants (Huang et al., 2018).

  • Food Additive Safety : Kuş and Eroğlu (2015) in the "Pakistan journal of pharmaceutical sciences" addressed the cytotoxic and genotoxic potential of food additives like Sunset Yellow and Brilliant Blue, suggesting caution in their use (Kuş & Eroğlu, 2015).

  • Environmental Impact : Mittal et al. (2012) in "Environmental Science and Pollution Research" evaluated the adsorption characteristics of the anionic azo dye Brilliant Yellow onto hen feathers in aqueous solutions, indicating its environmental impact (Mittal, Thakur, & Gajbe, 2012).

  • Nanolights and Displays : A 2016 article in "Nature" by Xiaozhi Lim discussed the potential use of nanolights, which can include brilliant yellow variants, in flat-screen displays, biochemical tests, and surgery (Lim, 2016).

properties

IUPAC Name

disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O10S2.2Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASONKABNAOEDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889454
Record name Brilliant Yellow 6G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilliant Yellow 6G

CAS RN

2429-76-7
Record name Brilliant Yellow 6G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 5,5'-dimethyl-4,4'-bis[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Brilliant Yellow 6G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo][1,1'-biphenyl]-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
JC Atkinson, JB Speakman - Journal of the Society of Dyers …, 1957 - Wiley Online Library
… The reagent is prepared by mixing the solutions of Duranol Brilliant Yellow 6G and Dispersol A and heating until the mixture clears, when the solutions of Acronol Yellow TC, …
Number of citations: 0 onlinelibrary.wiley.com
CL Bird - Journal of the Society of Dyers and Colourists, 1954 - Wiley Online Library
… In addition, a bright greenish yellow is given by 3-methoxybenzanthrone (Duranol Brilliant Yellow 6G) (XLIII)*, whilst some yellows and yellowish oranges are provided hy derivatives of …
Number of citations: 93 onlinelibrary.wiley.com
GS EGERTON - Journal of the Society of Dyers and Colourists, 1948 - Wiley Online Library
… The only one of these dyes which markedly accelerltt,es the *photochemical degradation of cellulose acetate rayon in humid air is Duranol Brilliant Yellow 6G, but small accelerating …
Number of citations: 19 onlinelibrary.wiley.com
MJ Chaichi, MH Fatemi - Progress in Color, Colorants and Coatings, 2016 - pccc.icrc.ac.ir
Quantitative structure-retention relationships (QSRRs) are used to correlate paper chromatographic retention factors of disperse dyes with theoretical molecular descriptors. A data set of …
Number of citations: 2 pccc.icrc.ac.ir
JA Fowler, C Preston - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
Reactive dyes of the Procion type* offer a versatile dyeing system for producing dyeings of attractive colour and good fastness to washing. A merit of the Procion system is that, since it is …
Number of citations: 4 onlinelibrary.wiley.com
AH Little - Journal of the Society of Dyers and Colourists, 1964 - Wiley Online Library
… The results are curiously irregular; only one of the active dyes on nylon (Duranol Brilliant Yellow 6G) shows marked activity on cellulose acetate under damp conditions, and some dyes …
Number of citations: 22 onlinelibrary.wiley.com
VA Shenai, SP Wagh - Journal of Applied Polymer Science, 1974 - Wiley Online Library
Periodate oxidation of cellulose and cellulose dyed with reactive dyes at 32C in the presence and absence of various concentrations of alkali metal chlorides and sulfates has been …
Number of citations: 6 onlinelibrary.wiley.com
JF Dawson - Journal of the Society of Dyers and Colourists, 1983 - Wiley Online Library
John Dawson was educated at Prince Henry's Grammar School, Otley, and the University of Leeds. He graduated from the Department of Colour Chemistry and Dyeing in 1961 before …
Number of citations: 49 onlinelibrary.wiley.com
MAW Fisher, TL Lyon - HortScience, 1972 - journals.ashs.org
A scanning electron microscope (SEM) is used to verify the presence of transparent films applied as antitranspirants to foliage surfaces. The accurate location of the antitranspirant film …
Number of citations: 15 journals.ashs.org
J Kenneth, S Kelly - Journal of the Society of Dyers and …, 1973 - Wiley Online Library
The paper describes a study of many factors which play a significant part in the dyeing of texturised‐polyester yarn at high temperatures. The variables chosen for study are the selection …
Number of citations: 5 onlinelibrary.wiley.com

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